molecular formula C24H29F3O5S B122915 Fluticasone acetate CAS No. 80474-24-4

Fluticasone acetate

Cat. No.: B122915
CAS No.: 80474-24-4
M. Wt: 486.5 g/mol
InChI Key: ODNKIHMUIGPTII-OSNGSNEUSA-N
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Description

Fluticasone acetate is a synthetic glucocorticoid used primarily for its potent anti-inflammatory properties. It is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders. This compound is available in multiple forms, such as inhalers, nasal sprays, and topical applications .

Mechanism of Action

Target of Action

Fluticasone acetate is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in regulating inflammation, immune responses, and various aspects of metabolism .

Mode of Action

Upon administration, this compound binds to the glucocorticoid receptors . This binding activates the receptors, which then translocate into the cell nucleus and bind to glucocorticoid response elements in the DNA . This interaction leads to changes in gene transcription, resulting in altered protein synthesis . The proteins affected are primarily involved in inflammatory responses .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits phospholipase A2, which leads to a reduction in the formation of arachidonic acid . This, in turn, decreases the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound activates glucocorticoid receptors, inhibits nuclear factor kappa b, and inhibits lung eosinophilia .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, this compound is rapidly absorbed into the systemic circulation . It is then distributed throughout the body, with a particular affinity for lung tissue . Metabolism of this compound primarily occurs in the liver . The drug is then excreted via the feces and urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of inflammatory mediators, this compound decreases inflammation in the airways . This results in reduced symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, the patient’s health status, and individual genetic factors can all impact how well this compound works . Additionally, factors such as temperature and humidity can affect the stability of the medication .

Biochemical Analysis

Biochemical Properties

Fluticasone Acetate interacts with various enzymes and proteins in the body. It is mainly administered via inhalation because of its negligible oral systemic bioavailability . The biochemical reactions involving this compound are complex and involve interactions with various biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluticasone acetate involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, esterification, and thioester formation. Key reagents used in the synthesis include fluorinating agents, acetic anhydride, and sulfur-containing compounds .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, stringent quality control measures, and advanced purification techniques to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Fluticasone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include various fluorinated steroids and their derivatives, which retain the anti-inflammatory properties of the parent compound .

Scientific Research Applications

Fluticasone acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Fluticasone propionate
  • Fluticasone furoate
  • Budesonide
  • Mometasone furoate

Comparison: Fluticasone acetate is unique due to its high potency and specific receptor affinity. Compared to fluticasone propionate and fluticasone furoate, this compound has a slightly different pharmacokinetic profile, offering distinct advantages in certain therapeutic applications. Budesonide and mometasone furoate are also potent glucocorticoids but differ in their chemical structure and receptor binding characteristics, which can influence their efficacy and side effect profiles .

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNKIHMUIGPTII-OSNGSNEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230351
Record name Fluticasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80474-24-4
Record name Fluticasone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80474-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluticasone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluticasone 17-Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTICASONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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